2-Ethoxy-N-(thietan-3-yl)pyridin-3-amine
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Overview
Description
2-Ethoxy-N-(thietan-3-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group and a thietan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-(thietan-3-yl)pyridin-3-amine typically involves the reaction of 2-ethoxypyridine with thietan-3-amine under specific conditions. One common method includes:
Starting Materials: 2-ethoxypyridine and thietan-3-amine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to dissolve the reactants and promote the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(thietan-3-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or thietan-3-yl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, DMSO, ethanol, methanol.
Temperature: Reactions are typically conducted at room temperature to 120°C, depending on the specific reaction.
Major Products
The major products formed from these reactions include N-oxides, sulfoxides, reduced amines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2-Ethoxy-N-(thietan-3-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-(thietan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxypyridine: Lacks the thietan-3-yl group, making it less versatile in certain applications.
Thietan-3-ylamine: Lacks the pyridine ring, limiting its potential biological activities.
Pyridin-3-amine: Does not have the ethoxy or thietan-3-yl groups, resulting in different chemical and biological properties.
Uniqueness
2-Ethoxy-N-(thietan-3-yl)pyridin-3-amine is unique due to the combination of the ethoxy and thietan-3-yl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2OS |
---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-ethoxy-N-(thietan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H14N2OS/c1-2-13-10-9(4-3-5-11-10)12-8-6-14-7-8/h3-5,8,12H,2,6-7H2,1H3 |
InChI Key |
IIJHRUCVLCFEHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)NC2CSC2 |
Origin of Product |
United States |
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